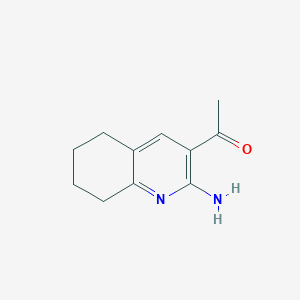
1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone is a heterocyclic compound with a molecular formula of C11H14N2O. This compound is part of the quinoline family, which is known for its wide range of biological and pharmacological activities . The presence of both an amino group and a ketone group in its structure makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone typically involves the reaction of enaminones with acylating agents, followed by electrophilic cyclization . This method is efficient as it eliminates the need to isolate intermediates, thus shortening the preparation time. The reaction conditions usually involve the use of acyl Meldrum’s acids, which facilitate the process and allow for a variety of substituents to be introduced .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
科学的研究の応用
1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: Quinoline derivatives are known for their antimalarial, anticancer, and antibacterial properties.
作用機序
The mechanism of action of 1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the quinoline ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Quinoline: An aromatic nitrogen-containing heterocyclic compound with similar biological activities.
Tetrahydroquinoline: A reduced form of quinoline with enhanced solubility and different pharmacokinetic properties.
2-Aminoquinoline: Another derivative with significant biological activity, particularly in antimalarial research.
Uniqueness
1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone is unique due to its combination of an amino group and a ketone group within the quinoline framework. This structural feature allows for diverse chemical modifications and applications, making it a valuable compound in both research and industrial settings .
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
1-(2-amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-7(14)9-6-8-4-2-3-5-10(8)13-11(9)12/h6H,2-5H2,1H3,(H2,12,13) |
InChIキー |
NSBJBDAIFCLCLZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(N=C2CCCCC2=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-](/img/structure/B15070261.png)
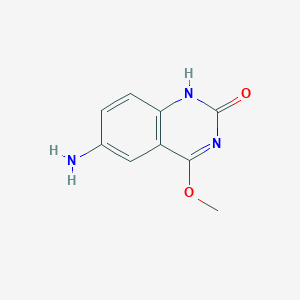
![9H-Pyrano[3,2-e]benzothiazole](/img/structure/B15070280.png)
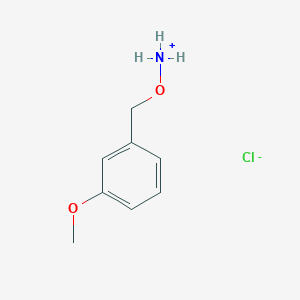
![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)
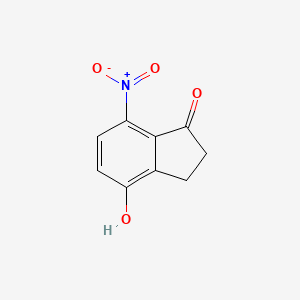

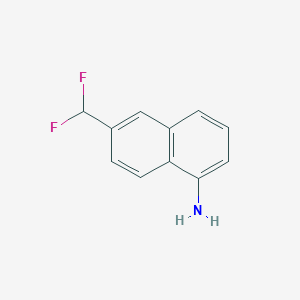

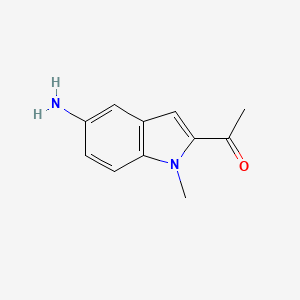

![[Dimethyl(propan-2-yl)silyl] butanoate](/img/structure/B15070339.png)
